4,7-dimethoxy-N-(4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
4,7-DIMETHOXY-N-(4-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is an organic compound with a complex structure that includes methoxy groups and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHOXY-N-(4-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Core: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxole ring.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide Formation: The final step involves the coupling of the benzodioxole derivative with 4-methoxyaniline under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4,7-DIMETHOXY-N-(4-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the benzodioxole ring.
Scientific Research Applications
4,7-DIMETHOXY-N-(4-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-N-(4-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
Uniqueness
4,7-DIMETHOXY-N-(4-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17NO6 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
4,7-dimethoxy-N-(4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H17NO6/c1-20-11-6-4-10(5-7-11)18-17(19)12-8-13(21-2)15-16(14(12)22-3)24-9-23-15/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
ULUQFSUCCSMGAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
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